

Spectroscopic and Analytical Profiling of Piperidylthiambutene: A Technical Guide

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Compound of Interest

Compound Name: *Piperidylthiambutene*
Hydrochloride

Cat. No.: *B15578893*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data essential for the identification and characterization of Piperidylthiambutene. The information is intended to support researchers, scientists, and drug development professionals in their work with this synthetic opioid.

Chemical and Physical Data

Piperidylthiambutene is a synthetic opioid belonging to the thiambutene class. It is structurally distinct from fentanyl and its analogues. The fundamental chemical and physical properties of Piperidylthiambutene are summarized below.

Property	Value
IUPAC Name	1-[1-methyl-3,3-bis(2-thienyl)prop-2-en-1-yl]piperidine
Chemical Formula	C ₁₇ H ₂₁ NS ₂
Molar Mass	303.48 g/mol
CAS Number	64037-51-0
Appearance	Tan Solid Material[1]
Melting Point	188-189 °C

Spectroscopic Data for Identification

The following sections detail the key spectroscopic data for the identification of Piperidylthiambutene, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a fundamental technique for the separation and identification of volatile and semi-volatile compounds. The electron ionization (EI) mass spectrum of Piperidylthiambutene exhibits a characteristic fragmentation pattern.

Table 2: Predicted GC-MS Fragmentation Data for Piperidylthiambutene

Mass-to-Charge Ratio (m/z)	Proposed Fragment Ion
303	[M] ⁺ (Molecular Ion)
219	[M - C ₅ H ₁₀ N] ⁺
125	[C ₇ H ₅ S ₂] ⁺
84	[C ₅ H ₁₀ N] ⁺

Note: The fragmentation data is predicted based on the known structure of Piperidylthiambutene and common fragmentation pathways for similar compounds.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS provides high-resolution mass accuracy for both the parent ion and its fragment ions, enabling confident identification.

Table 3: LC-QTOF-MS Data for Piperidylthiambutene

Ion Type	Measured m/z
TOF MS (Parent Ion)	
[M+H] ⁺	304.1195
MS/MS (Fragment Ions)	
220.0664	
125.0035	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of a compound. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for Piperidylthiambutene.

Disclaimer: The following NMR data are predicted using computational models and have not been experimentally verified. Actual experimental values may vary.

Table 4: Predicted ¹H NMR Chemical Shifts for Piperidylthiambutene

Proton Assignment	Predicted Chemical Shift (δ , ppm)
Thienyl-H	6.8 - 7.4
Vinylic-H	6.5 - 6.7
Piperidine-H (α to N)	2.3 - 2.7
Piperidine-H (β , γ to N)	1.4 - 1.7
CH-N	3.0 - 3.4
CH ₃	1.1 - 1.3

Table 5: Predicted ¹³C NMR Chemical Shifts for Piperidylthiambutene

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Thienyl-C (quaternary)	140 - 145
Thienyl-C	123 - 128
Vinylic-C	120 - 140
Piperidine-C (α to N)	50 - 55
Piperidine-C (β to N)	25 - 30
Piperidine-C (γ to N)	23 - 27
CH-N	60 - 65
CH ₃	15 - 20

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation.

Disclaimer: The following FTIR data is predicted based on the known functional groups of Piperidylthiambutene. Actual experimental values may vary.

Table 6: Predicted FTIR Absorption Bands for Piperidylthiambutene

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3100 - 3000	C-H stretch	Aromatic (Thiophene)
2950 - 2850	C-H stretch	Aliphatic (Piperidine, Methyl)
1650 - 1600	C=C stretch	Alkene & Aromatic (Thiophene)
1470 - 1430	C-H bend	Aliphatic
850 - 700	C-H out-of-plane bend	Aromatic (Thiophene)
800 - 600	C-S stretch	Thiophene

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of synthetic opioids.[\[1\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Acid/Base extraction.[\[1\]](#)
- Instrument: Agilent 5975 Series GC/MSD System or equivalent.[\[1\]](#)
- Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 μm x 0.25 μm) or similar mid-polarity column.[\[1\]](#)
- Carrier Gas: Helium at a constant flow of 1 mL/min.[\[1\]](#)
- Injection Port Temperature: 265 °C.[\[1\]](#)
- Injection Mode: Splitless, 1 μL injection volume.[\[1\]](#)
- Oven Temperature Program: Initial temperature of 60 °C for 0.5 min, then ramp at 35 °C/min to 340 °C and hold for 6.5 min.[\[1\]](#)
- MS Transfer Line Temperature: 300 °C.[\[1\]](#)

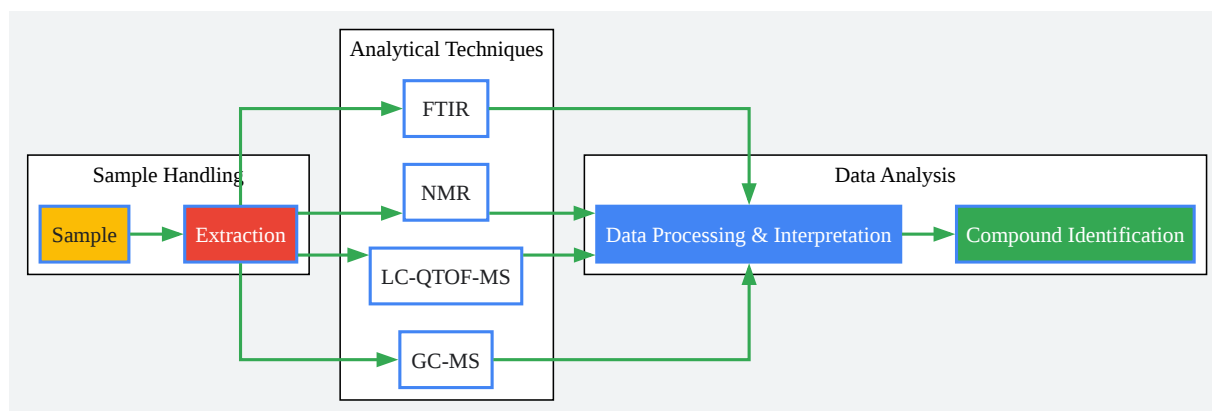
- MS Source Temperature: 230 °C.[1]
- MS Quadrupole Temperature: 150 °C.[1]
- Mass Scan Range: 40-550 m/z.[1]
- Ionization: Electron Ionization (EI) at 70 eV.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

- Sample Preparation: Samples are typically diluted in an appropriate solvent mixture (e.g., methanol/water).
- Instrument: Agilent 6500 series Q-TOF LC/MS system or equivalent.
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient is employed to ensure separation, for example, starting at 5% B, increasing to 95% B over several minutes.
- Flow Rate: 0.3 mL/min.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Capillary Voltage: 3500 V.
- Fragmentor Voltage: 175 V.
- Gas Temperature: 325 °C.
- Mass Range: 100-1000 m/z.

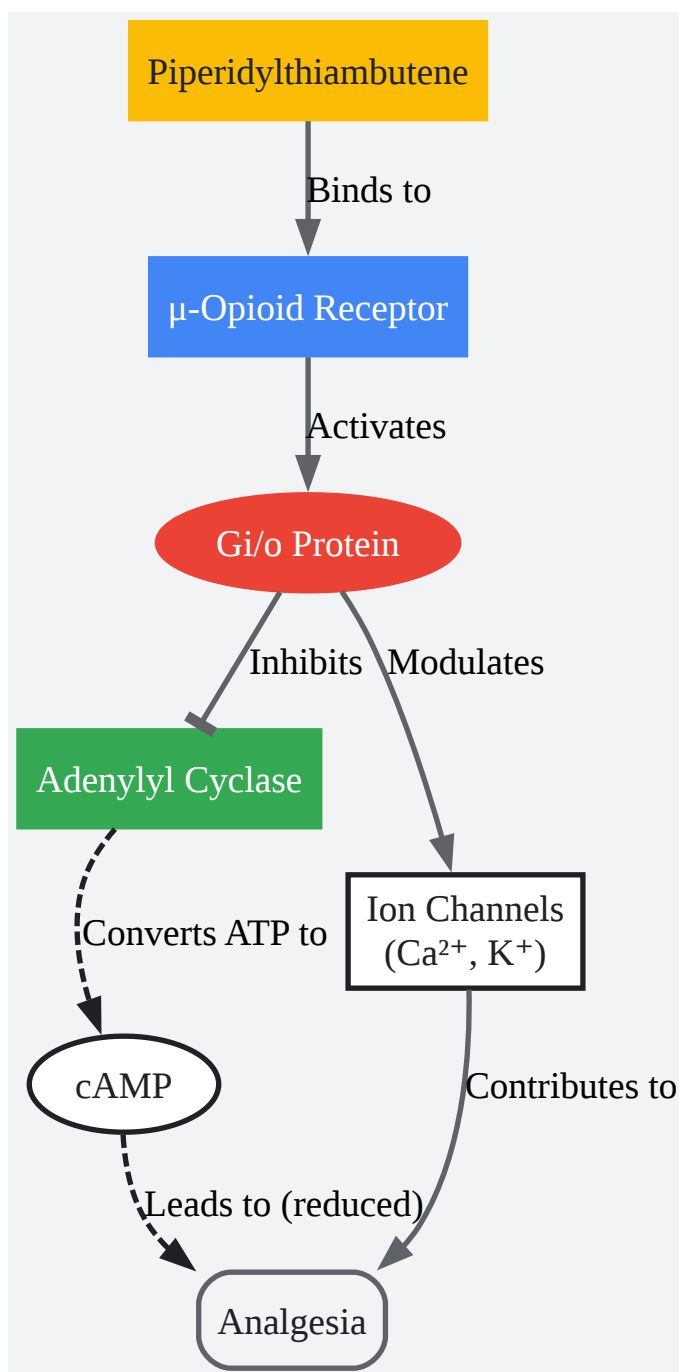
Visualizations

The following diagrams illustrate the analytical workflow for Piperidylthiambutene identification and its proposed biological signaling pathway.



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Caption: Analytical workflow for Piperidylthiambutene identification.



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Caption: Simplified μ-opioid receptor signaling pathway.

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References

- 1. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
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